molecular formula C23H21FN4O2S B2676697 3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-64-2

3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2676697
CAS No.: 536710-64-2
M. Wt: 436.51
InChI Key: JREJMVVGKSAZNU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and ATP-competitive pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exhibits strong inhibitory activity against all three PIM kinase isoforms, making it a valuable chemical probe for investigating the multifaceted roles of PIM signaling in oncogenesis. Its primary research utility lies in dissecting the PIM kinase pathway and exploring its therapeutic potential in cancers where PIM is known to confer resistance to chemotherapy and targeted agents. By effectively blocking PIM kinase activity, this inhibitor facilitates the study of downstream effects on apoptosis regulators like BAD, cell cycle progression via p21/p27, and protein translation through 4E-BP1. Researchers utilize this tool compound in vitro and in vivo to evaluate its effects on tumor cell growth, survival, and as a potential strategy to overcome treatment resistance in models of leukemia, lymphoma, and other PIM-dependent cancers.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c24-15-8-10-16(11-9-15)28-22(30)21-20(17-6-2-3-7-18(17)25-21)26-23(28)31-14-19(29)27-12-4-1-5-13-27/h2-3,6-11,25H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREJMVVGKSAZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidoindole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrimidoindole core.

    Attachment of the Piperidinyl Group: This can be done through an alkylation reaction using a piperidine derivative.

    Incorporation of the Sulfanyl Group: This step may involve a thiol-ene reaction where a thiol group is added to an alkene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, biological activities, and relevant case studies.

Structural Features

The compound features a pyrimidine ring fused with an indole structure, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Research

The compound has shown promise in anticancer research due to its structural similarity to known anticancer agents. Studies indicate that derivatives of pyrimidine and indole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity Summary

Activity TypeIC50 Value (μM)Reference
Breast Cancer10.5
Lung Cancer12.7
Colon Cancer15.0

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been evaluated through its inhibitory effects on cyclooxygenase enzymes (COX). In vitro studies have demonstrated significant COX-II inhibition, suggesting its utility in treating inflammatory conditions.

Table 2: COX-II Inhibition Data

CompoundIC50 Value (μM)Reference
Test Compound0.52
Celecoxib0.45

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit certain enzymes involved in neuroinflammation is of particular interest.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of the compound on various human cancer cell lines. Results showed that it induced significant cytotoxicity against breast and lung cancer cells, primarily through apoptosis induction and modulation of apoptotic markers.

Case Study 2: Anti-inflammatory Action

In another investigation focusing on anti-inflammatory effects, the compound was tested for its ability to inhibit COX-II activity in vitro. The results were promising, indicating that it could serve as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of “3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidinyl group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Variation in Aryl Substituents at Position 3

Substituting the 4-fluorophenyl group with other aryl moieties alters physicochemical and pharmacological properties:

Compound Aryl Group Molecular Weight (g/mol) XLogP3 Key Differences vs. Parent Compound Evidence ID
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl 448.5 4.2 Increased electron-donating effect; may reduce metabolic oxidation
3-(4-Chlorophenyl) analog 4-Chlorophenyl 463.9* 4.5* Higher lipophilicity; potential halogen bonding
Ethyl 2-sulfanyl acetate Ethyl ester 448.4 3.8 Improved solubility (ester prodrug strategy)

*Estimated based on structural similarity.

The 4-fluorophenyl group in the parent compound balances lipophilicity and electronic effects, critical for CNS-targeting drugs, as seen in related indole derivatives with 5-HT2 receptor selectivity .

Modifications to the Sulfanyl-Linked Side Chain

The 2-oxo-2-(piperidin-1-yl)ethyl group can be replaced with alternative substituents:

Compound Side Chain Modification Molecular Weight (g/mol) XLogP3 Impact on Properties Evidence ID
2-(2-Oxo-2-pyrrolidin-1-ylethyl) analog Pyrrolidine (5-membered ring) 448.5* 3.9 Reduced steric hindrance; faster metabolism
2-(2-Oxo-2-azepan-1-ylethyl) analog Azepane (7-membered ring) 462.6* 4.8 Increased lipophilicity; prolonged half-life
Methyl furan-2-carboxylate derivative Furan-carboxylate 449.5 4.7 Enhanced solubility; polar surface area 113

The furan-carboxylate derivative () demonstrates how polar groups can modulate solubility without drastic logP changes.

Core Modifications and Bioisosteres

  • Chromeno-Pyrimidine Analog: A related chromeno[4,3-d]pyrimidine scaffold () exhibits favorable drug-like properties (oral bioavailability, TPSA 103), suggesting pyrimidoindole derivatives may share similar pharmacokinetic advantages.
  • Indole vs. Pyrimidoindole Cores: 3-(4-Fluorophenyl)-1H-indoles () show nM-level 5-HT2 receptor affinity (IC50 = 3.4 nM).

Pharmacological and Computational Insights

  • Receptor Binding : The parent compound’s piperidine and fluorophenyl groups align with sertindole-like atypical antipsychotics, which target 5-HT2A/D2 receptors . Computational models suggest that substituents on the sulfanyl chain (e.g., azepane) may fine-tune receptor selectivity .
  • Metabolic Stability : Ethyl ester derivatives () could act as prodrugs, enhancing absorption before hydrolysis to the active form.
  • Contradictory Data : Some analogs (e.g., ADRA1A binders in ) show extremely low affinity (Ki > 1E+17 nM), underscoring the need for precise substituent optimization .

Biological Activity

The compound 3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key functional groups:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Indole moiety : A bicyclic structure that contributes to the compound’s aromaticity and potential biological interactions.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and may influence biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that pyrimidine derivatives significantly inhibited the proliferation of the A431 vulvar epidermal carcinoma cell line, suggesting that similar activities may be expected from our compound of interest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • Cyclooxygenase (COX) Inhibition : Compounds structurally related to this compound have demonstrated inhibitory effects on COX enzymes. For example, certain derivatives showed IC50 values ranging from 0.011 μM to 0.4 μM against COX-II . This suggests that our compound may also possess similar inhibitory capabilities.

Cytotoxicity

Cytotoxicity assays reveal that compounds with structural similarities exhibit varying degrees of cytotoxic effects on different cancer cell lines:

  • MCF-7 Breast Cancer Cells : Compounds analogous to the target compound were evaluated for cytotoxicity against MCF-7 cells, with some showing significant inhibitory effects . This raises the possibility that our compound could also demonstrate cytotoxic properties.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Molecular Docking Studies : In silico studies suggest strong interactions between the fluorine atom and target enzymes, which may enhance binding affinity and biological activity .
  • Hydrogen Bonding : The presence of electron-withdrawing groups like fluorine increases hydrogen bonding capabilities with enzyme active sites, potentially leading to greater inhibition rates .

Case Studies

Several research articles have documented the synthesis and biological evaluation of similar compounds:

  • A study highlighted the synthesis of pyrimidine derivatives and their evaluation against various cancer cell lines, demonstrating promising anticancer activity .
  • Another investigation focused on the development of COX inhibitors from related structures, showing effective inhibition profiles .

Data Table: Comparative Biological Activities

Compound NameActivity TypeTarget Cell Line/EnzymeIC50 Value
Compound AAnticancerMCF-715.6 μM
Compound BCOX-II InhibitionCOX-II0.011 μM
Compound CCytotoxicityA431Significant

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(4-fluorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Condensation of a fluorophenyl-substituted indole precursor with a pyrimidine scaffold under reflux in DMF or DMSO .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution, using a thioacetamide intermediate .
  • Step 3: Piperidinyl group incorporation through amide coupling, requiring anhydrous conditions and catalysts like EDCI/HOBt .
  • Critical Parameters: Temperature (70–100°C), solvent polarity, and reaction time (12–24 hrs) significantly impact yield. Characterization via 1H^1H-NMR and LC-MS is mandatory to confirm intermediate purity .

Advanced: How can researchers optimize the synthesis to mitigate low yields from competing by-products?

Methodological Answer:
Low yields often arise from:

  • Competing side reactions (e.g., oxidation of the sulfanyl group). Use inert atmospheres (N2_2) and reducing agents like TCEP .
  • Incomplete piperidinyl coupling: Optimize stoichiometry (1.2–1.5 eq of piperidine derivative) and employ microwave-assisted synthesis to accelerate reaction kinetics .
  • By-product analysis: Utilize preparative HPLC to isolate impurities, followed by 13C^{13}C-NMR to identify structural deviations. Adjust solvent polarity (e.g., switch from DMF to THF) to suppress undesired pathways .

Basic: What spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Confirm regiochemistry of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and piperidinyl protons (δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS): Verify molecular ion [M+H]+^+ (expected m/z ~470–480) .
  • FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-H absence confirms sulfanyl incorporation) .

Advanced: How can molecular docking studies predict the compound’s interaction with α1-adrenoceptors?

Methodological Answer:

  • Target selection: Use crystallographic data of α1-adrenoceptors (PDB ID: 2RH1) for homology modeling .
  • Docking workflow:
    • Prepare the ligand (protonation states via MarvinSketch) and optimize geometry with DFT (B3LYP/6-31G*).
    • Perform flexible docking (AutoDock Vina) focusing on the piperidinyl and fluorophenyl moieties, which likely engage in hydrophobic pockets and hydrogen bonding .
  • Validation: Compare binding scores with known ligands (e.g., prazosin) and validate via SPR or radioligand assays to resolve false positives .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Receptor binding assays: Use 3H^3H-prazosin displacement assays for α1-adrenoceptor affinity .
  • Enzyme inhibition: Test against kinases (e.g., PI3K) via fluorescence-based ADP-Glo™ assays, given the pyrimidoindole scaffold’s kinase-targeting potential .
  • Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7) using MTT assays, with IC50_{50} determination .

Advanced: How to resolve contradictory data on serotonin vs. dopamine receptor affinities in structural analogs?

Methodological Answer:

  • Structural analogs analysis: Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) using CoMFA or 3D-QSAR to map electrostatic/hydrophobic contributions .
  • Functional assays: Conduct cAMP accumulation (dopamine D2) vs. IP1 (serotonin 5-HT2A) assays to distinguish G-protein coupling .
  • Mutagenesis studies: Introduce point mutations (e.g., D116A in 5-HT2A) to identify critical binding residues .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH stability: Perform accelerated degradation studies (pH 1–13, 37°C). The compound is stable at pH 6–8 but degrades in acidic conditions via sulfanyl oxidation .
  • Thermal stability: TGA/DSC shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .

Advanced: How to design SAR studies focusing on the piperidinyl and fluorophenyl substituents?

Methodological Answer:

  • Piperidinyl modifications: Synthesize analogs with morpholine or azepane rings to assess steric/electronic effects on receptor binding .
  • Fluorophenyl substitutions: Replace fluorine with Cl, NO2_2, or H to evaluate halogen bonding’s role. Use X-ray crystallography to compare binding poses .
  • Data interpretation: Correlate IC50_{50} values with Hammett σ constants or π hydrophobicity parameters to quantify substituent contributions .

Basic: What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

  • Lipophilicity: Calculate logP via ChemAxon or Molinspiration (experimental logP ~3.5) .
  • Solubility: Use QSPR models in ACD/Labs or SwissADME. Predicted aqueous solubility: <10 µM, necessitating DMSO stocks for assays .
  • pKa estimation: ADMET Predictor™ identifies the piperidinyl nitrogen as the primary basic center (pKa ~8.2) .

Advanced: How can researchers address discrepancies in reported receptor selectivity across studies?

Methodological Answer:

  • Assay standardization: Validate receptor sources (e.g., human vs. rat α1-adrenoceptors) and ligand concentrations .
  • Orthogonal assays: Confirm 5-HT2A binding via 35S^{35}S-GTPγS binding assays alongside radioligand displacement .
  • Meta-analysis: Pool data from PubChem BioAssay (AID 1259351) and ChEMBL to identify consensus targets .

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